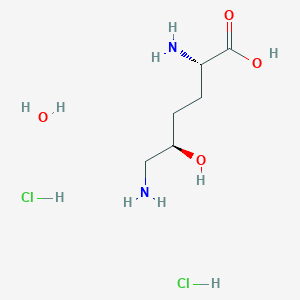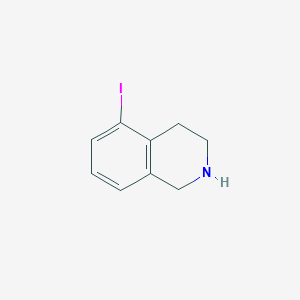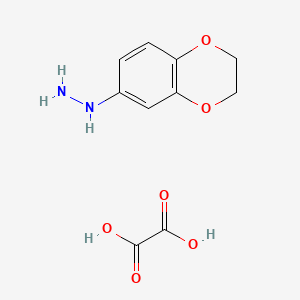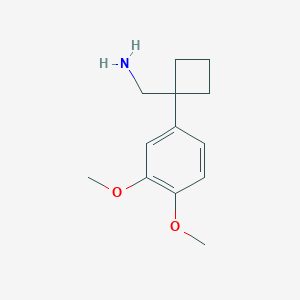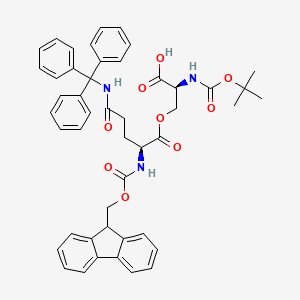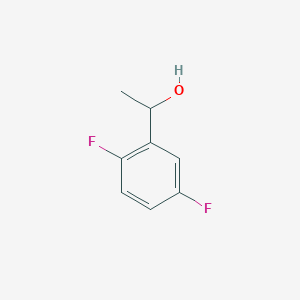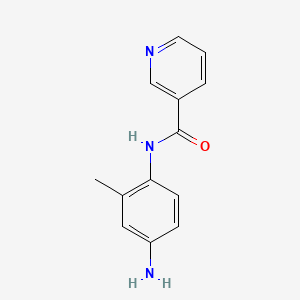
2-(4-Ethoxyphenyl)pyrrolidine oxalate
Descripción general
Descripción
“2-(4-Ethoxyphenyl)pyrrolidine Oxalate” is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological profile of the resulting compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” and its derivatives can undergo various chemical reactions. These reactions can be influenced by steric factors, and the resulting compounds can have different biological profiles due to their different binding modes to enantioselective proteins .Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
Compounds similar to 2-(4-Ethoxyphenyl)pyrrolidine oxalate have been studied for their ability to inhibit glycolic acid oxidase (GAO), an enzyme involved in the metabolic pathway of glycolic acid. Derivatives with large lipophilic substituents have shown to be potent, competitive inhibitors of GAO in vitro. These inhibitors were found to reduce urinary oxalate levels in animal models, suggesting potential applications in treating conditions associated with oxalate overproduction (Rooney et al., 1983).
Toxicity Assessment in Zebrafish Embryos
Another study focused on pyriproxyfen, a compound with a structural motif similar to that of this compound, assessing its toxicity in vertebrate models like zebrafish embryos. The research highlighted the adverse effects of higher concentrations on early developmental stages, indicating the importance of understanding the environmental impact of such compounds (Maharajan et al., 2018).
Coordination Polymers and Reactivity
Research on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts revealed the formation of coordination polymers and discrete carboxylate-bridged structures in the presence or absence of pyridine. Such studies offer insights into the design and synthesis of metal-organic frameworks (MOFs) for various applications, including catalysis and material science (Ghosh et al., 2004).
Electrochemical and Spectroscopic Properties
A study on the electrochemical synthesis and characterization of N-substituted poly(bis-pyrrole) films explored the materials' electrochromic and ion receptor properties. Such compounds, related to this compound, demonstrate potential in applications like metal recovery and ion sensing, showcasing the versatility of pyrrolidine derivatives in material science (Mert et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,2-4,9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPZKVXPMBDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


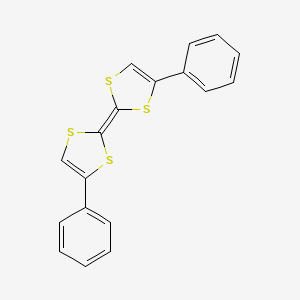

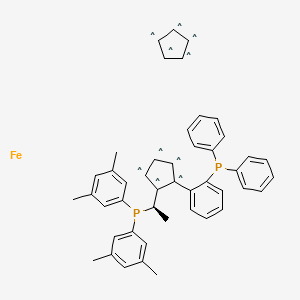
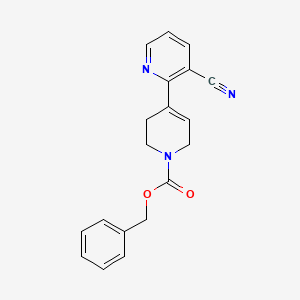

![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
